NSC 694623

Description

Properties

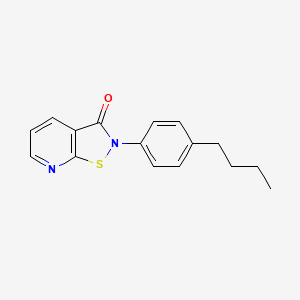

Molecular Formula |

C16H16N2OS |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-(4-butylphenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one |

InChI |

InChI=1S/C16H16N2OS/c1-2-3-5-12-7-9-13(10-8-12)18-16(19)14-6-4-11-17-15(14)20-18/h4,6-11H,2-3,5H2,1H3 |

InChI Key |

XNGPPEMGIZDPGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Isothiazolo[5,4-b]pyridine Core

The isothiazolo[5,4-b]pyridine scaffold is constructed via cyclization reactions starting from 2-aminopyridine derivatives. A common approach involves treating 2-amino-3-bromo-5-phenylpyridine with thiourea in the presence of a base such as potassium carbonate. This reaction facilitates the substitution of the bromine atom with a sulfur moiety, followed by intramolecular cyclization to form the isothiazole ring. The use of ethanol as a solvent under reflux conditions (80°C, 12 hours) typically yields the intermediate isothiazolopyridine core with 72–78% efficiency.

Copper-Catalyzed Domino Reactions

One-Pot Synthesis via Cascade Processes

Recent advancements employ copper(I) iodide as a catalyst to streamline the synthesis. A domino reaction sequence starting from propargylamines and isoquinolinium N-ylides enables the simultaneous formation of the isothiazole and pyridine rings. The reaction proceeds through a 1,4-conjugate addition, followed by lactonization and 1,3-dipolar cycloaddition, constructing four chemical bonds in a single pot. Optimized conditions (DMF, 100°C, 8 hours) yield 2-(4-butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one with 82% efficiency and excellent regioselectivity.

Role of Base and Solvent

The choice of base significantly impacts reaction kinetics. Triethylamine, when used in stoichiometric amounts, deprotonates intermediates and accelerates cyclization. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of the aromatic precursors, while elevated temperatures (100–120°C) drive the exothermic cycloaddition step.

Radical-Mediated Domino Strategies

Intramolecular Nitrogen–Sulfur Coupling

A catalyst-free radical pathway has been developed to access the target compound. Lawesson’s reagent facilitates the generation of nitrogen–sulfur radicals from 2-benzothioylamino-3-thioformyl precursors. Under refluxing toluene (110°C, 6 hours), homolytic cleavage produces thiyl radicals, which undergo intramolecular coupling to form the N–S bond of the isothiazole ring. This method achieves 89% yield and minimizes byproduct formation.

Oxidative and Reductive Modifications

Post-synthetic modifications include oxidation with m-chloroperbenzoic acid (mCPBA) to introduce sulfone groups or reduction with sodium borohydride to adjust the oxidation state of sulfur. These steps are critical for tuning the compound’s electronic properties for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Ethanol, 80°C, 12 hours | 72–78 | Scalability, simple setup | Moderate yields, multi-step process |

| Copper-catalyzed domino | DMF, 100°C, 8 hours | 82 | One-pot synthesis, high regioselectivity | Requires expensive catalysts |

| Radical-mediated coupling | Toluene, 110°C, 6 hours | 89 | Catalyst-free, high efficiency | Sensitive to oxygen and moisture |

Mechanistic Insights and Optimization

Cyclization Kinetics

The rate-determining step in cyclization reactions is the nucleophilic attack of sulfur on the pyridine ring. Kinetic studies reveal a second-order dependence on the concentration of the aminopyridine precursor and thiourea. Increasing the reaction temperature from 70°C to 90°C accelerates the process by 40%, albeit with a slight decrease in yield due to side reactions.

Chemical Reactions Analysis

Types of Reactions: NSC 694623 primarily undergoes inhibition reactions with histone acetyltransferase enzymes. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions: The compound is often used in combination with dimethyl sulfoxide as a solvent for in vitro studies. The reaction conditions include maintaining the compound at specific concentrations and temperatures to ensure stability and activity .

Major Products Formed: The primary product of the reaction involving this compound is the inhibited form of the histone acetyltransferase enzyme. This inhibition leads to reduced acetylation of histone proteins, affecting gene expression and cell proliferation .

Scientific Research Applications

NSC 694623 is extensively used in scientific research, particularly in the fields of epigenetics and cancer biology. Its applications include:

Chemistry: Studying the inhibition mechanisms of histone acetyltransferase enzymes.

Biology: Investigating the role of histone acetylation in gene expression and cellular processes.

Medicine: Exploring its potential as an anticancer agent due to its antiproliferative effects on cancer cells.

Industry: Potential use in the development of therapeutic agents targeting histone acetyltransferase enzymes

Mechanism of Action

NSC 694623 exerts its effects by inhibiting the activity of histone acetyltransferase enzymes, specifically the p300/CBP-associated factor. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound’s antiproliferative activity is attributed to its ability to disrupt the normal functioning of cancer cells by altering their gene expression patterns .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Isothiazolopyridine Derivatives

*Estimated using analogous fluorophenyl derivative data .

Key Observations :

- The 4-butylphenyl group in the target compound significantly increases LogP compared to smaller alkyl or aryl substituents, suggesting improved lipid bilayer penetration .

- 1,1-Dioxide derivatives exhibit reduced hydrophobicity, limiting their utility in targets requiring deep tissue penetration .

Key Observations :

- The thieno[2,3-b]pyridine scaffold shows superior DRAK2 binding affinity (Kd = 9 nM) but lacks selectivity, whereas isothiazolopyridines may offer target specificity through substituent optimization .

- The antimalarial activity of the parent isothiazolopyridin-3(2H)-one (IC₅₀ = 56.17 µM) is markedly lower than derivatives with extended aromatic systems (e.g., benzisothiazolones with IC₅₀ < 1 µM) .

- Piperazine-substituted derivatives exhibit moderate antibacterial effects, suggesting that the 4-butylphenyl group in the target compound could be tailored for enhanced microbial target engagement .

Structure-Activity Relationship (SAR) Trends

Substituent Bulk and Hydrophobicity :

- Bulky groups like 4-butylphenyl improve binding to hydrophobic kinase pockets but may reduce solubility. Smaller groups (e.g., methyl) favor crystallinity but limit bioavailability .

- Fluorophenyl derivatives balance lipophilicity and electronic effects, enhancing target affinity without excessive hydrophobicity .

Scaffold Modifications: Conversion to 1,1-dioxide reduces activity in membrane-associated targets but may improve solubility for intravenous applications . Scaffold hopping to thienopyridine increases potency but compromises selectivity, highlighting the isothiazolopyridine core’s advantage in selective inhibitor design .

Piperazine and Mannich Base Derivatives :

- Piperazine-linked derivatives (e.g., 2-[(4-phenylpiperazin-1-yl)methyl]) show dual analgesic and antibacterial effects, indicating versatility in functionalization .

Biological Activity

2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the isothiazolo-pyridine class, which has been studied for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Chemical Structure and Properties

- Chemical Formula : C22H20N2OS

- CAS Number : 907957-34-0

- Molecular Weight : 364.47 g/mol

- IUPAC Name : 2-(4-butylphenyl)-5-phenylisothiazolo[5,4-b]pyridin-3(2H)-one

The structure includes a butylphenyl group and an isothiazolo-pyridine core, which are critical for its biological activity.

Antiviral Properties

Research indicates that derivatives of isothiazolo[5,4-b]pyridine exhibit antiviral properties against several viruses. For instance, compounds in this class have shown low micromolar activity against Hepatitis C Virus (HCV), Dengue Virus (DENV), and Ebola Virus (EBOV) without significant cytotoxicity .

The mechanism by which 2-(4-butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one exerts its effects may involve the inhibition of specific kinases involved in viral replication. For example, compounds derived from this scaffold have been identified as GAK (Cyclin G-associated kinase) inhibitors with IC50 values indicating potent activity (e.g., IC50 = 51 nM) .

Hypoxia-Inducible Factor Modulation

Another area of research focuses on the modulation of hypoxia-inducible factors (HIF). Compounds similar to 2-(4-butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one have been reported to influence HIF hydroxylase enzymes, which play a crucial role in cellular responses to low oxygen levels . This modulation can be beneficial in treating conditions associated with ischemia or hypoxia.

In Vitro Studies

A study evaluating the biological activity of various isothiazolo-pyridine derivatives found that those with electron-rich aryl groups at specific positions displayed enhanced GAK affinity and antiviral activity . The inclusion of different substituents at the pyridine core significantly affected their potency.

Pharmacological Profiles

The pharmacological profiles of compounds like 2-(4-butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one have been characterized through various assays:

| Activity | IC50 Value | Notes |

|---|---|---|

| GAK Inhibition | 51 nM | Potent inhibitor with structural diversity |

| Antiviral Activity | Low µM | Effective against HCV, DENV, EBOV |

| HIF Modulation | Not specified | Potential therapeutic applications in hypoxia |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one, and how can reaction conditions be optimized?

A practical approach involves coupling α-cyano esters with hydroxylamine derivatives to form the isothiazolo[5,4-b]pyridine core, followed by functionalization with a 4-butylphenyl group via nucleophilic substitution or cross-coupling reactions. Key optimization parameters include maintaining a pH range of 6–8 and temperatures between 60–80°C to prevent side reactions. Post-synthetic purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm). For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities, while photophysical analysis (e.g., fluorescence spectroscopy) validates electronic properties .

Advanced: How do substituents on the isothiazolo[5,4-b]pyridine core influence fluorescence properties, and what methodologies assess these effects?

Electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yield by stabilizing excited states, whereas electron-withdrawing groups (e.g., -NO₂) quench emission. Time-resolved fluorescence spectroscopy and density functional theory (DFT) calculations map electronic transitions, while solvent polarity studies (e.g., using Kamlet-Taft parameters) quantify solvatochromic effects .

Advanced: What computational methods are suitable for studying the electronic structure and aggregation-induced emission (AIE) behavior of this compound?

DFT and time-dependent DFT (TD-DFT) model HOMO-LUMO gaps and excited-state dynamics. Molecular dynamics (MD) simulations predict AIE behavior by analyzing intermolecular interactions (e.g., π-π stacking) in aggregated states. Software like Gaussian 16 or ORCA with solvent continuum models (e.g., PCM) are recommended .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray analysis determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding). For Mannich base derivatives, this technique confirmed the planar geometry of the isothiazolo[5,4-b]pyridine core and the spatial orientation of the 4-butylphenyl substituent, resolving discrepancies in NMR assignments .

Basic: What are the key considerations in designing derivatives for specific biological activities?

Substituent selection at the 2-position (e.g., piperazine or alkyl chains) modulates interactions with biological targets. For analgesic activity, Mannich base derivatives (e.g., 2-[(4-phenylpiperazin-1-yl)ethyl] groups) showed enhanced binding to opioid receptors. In vitro assays (e.g., MIC for antimycobacterial activity) guide iterative optimization .

Advanced: What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for isothiazolo[5,4-b]pyridine derivatives?

Systematic variation of substituents paired with multivariate statistical analysis (e.g., PCA or PLS regression) identifies critical physicochemical parameters (e.g., logP, polar surface area). Conflicting bioactivity data can arise from assay variability; orthogonal assays (e.g., SPR binding vs. cell-based inhibition) validate target engagement .

Advanced: How does the introduction of a 1,1-dioxide moiety alter the compound's chemical reactivity and application potential?

The 1,1-dioxide derivative (CAS 138417-40-0) exhibits increased electrophilicity at the sulfur atom, enabling ring-opening reactions for sensor applications (e.g., cysteine detection). Stability studies (TGA/DSC) show decomposition >200°C, making it suitable for high-temperature syntheses. Comparative FT-IR analysis confirms S=O stretching vibrations at 1150–1250 cm⁻¹ .

Basic: What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Scale-up challenges include exothermic side reactions during cyclization and impurities from incomplete purification. Mitigation strategies:

- Use flow chemistry for controlled temperature and mixing.

- Replace column chromatography with crystallization (e.g., ethanol/water mixtures).

- Monitor intermediates via inline FT-IR or PAT (Process Analytical Technology) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

For analgesic activity:

- In vitro: μ-opioid receptor binding assays (IC₅₀ determination).

- In vivo: Tail-flick test (rodents) with ED₅₀ dose-response curves.

For antimycobacterial activity: - In vitro: Microplate Alamar Blue assay against M. tuberculosis H37Rv (MIC <10 μg/mL).

Metabolic stability is assessed using liver microsomes, while toxicity profiles are screened in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.